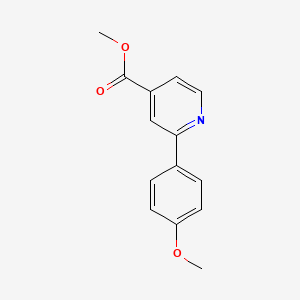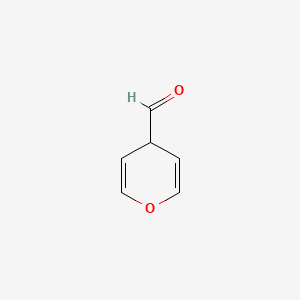
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a 3-iodo-2,2-dimethylpropoxy group This compound is of interest due to its unique structure, which combines the reactivity of an iodo group with the stability of a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: The major product is the corresponding alkane.
Applications De Recherche Scientifique
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene involves its ability to undergo various chemical reactions due to the presence of the iodo group. The iodo group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzene ring provides stability to the molecule, allowing it to be used in a wide range of chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodobenzene: A simpler compound with a single iodo group attached to a benzene ring.
Benzyl Alcohol: A compound with a hydroxyl group attached to a benzene ring.
3-Iodo-2,2-dimethylpropyl Chloride: A compound with an iodo group and a chloride group attached to a propyl chain.
Uniqueness
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene is unique due to the combination of the iodo group and the 2,2-dimethylpropoxy group attached to the benzene ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various chemical applications. The presence of the iodo group allows for easy functionalization, while the benzene ring ensures the compound’s stability under different reaction conditions.
Propriétés
Formule moléculaire |
C12H17IO |
|---|---|
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
(3-iodo-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17IO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
BGLOJOPEBDLOHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC=CC=C1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)

